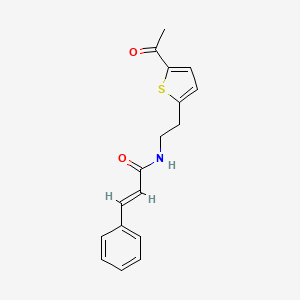

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide is a chemical compound that has garnered attention in scientific research due to its potential biological activities and various applications. This compound is a derivative of cinnamamide, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by enzymes such as Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters, including substrate molar ratio and temperature, are optimized to achieve high conversion rates. For instance, a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes can yield a conversion rate of 91.3% .

Industrial Production Methods

Industrial production of cinnamamide derivatives, including this compound, often employs continuous-flow reaction technology. This method offers advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. Additionally, the catalyst used in this process can be recycled or reused, making it an economical strategy for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives, which can further undergo additional modifications .

Aplicaciones Científicas De Investigación

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of pathogenic microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide include other cinnamamide derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide and coumaroyltyramine derivatives .

Uniqueness

This compound stands out due to its unique combination of a thiophene ring and a cinnamamide moiety. This structural feature enhances its biological activities and makes it a versatile compound for various applications. Additionally, its synthesis using continuous-flow microreactors offers advantages in terms of efficiency and scalability .

Actividad Biológica

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The compound consists of a cinnamamide backbone with an ethyl group attached to a 5-acetylthiophen moiety. This configuration allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways.

- Antioxidant Properties : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell line studies, it exhibited cytotoxic effects on various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

These results indicate that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between concentration and inhibition, supporting the compound's potential as an antimicrobial agent.

- Cytotoxicity Assessment : In a comparative study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed against standard chemotherapeutic agents. The findings revealed that the compound had comparable or superior efficacy in inducing apoptosis in cancer cells, suggesting its potential as an adjunct therapy in cancer treatment.

- Mechanistic Insights : A detailed mechanistic study by Lee et al. (2024) utilized molecular docking simulations to explore the binding affinity of this compound to target proteins involved in cancer progression. The results highlighted its potential to inhibit key signaling pathways, further validating its role as an anticancer agent.

Propiedades

IUPAC Name |

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-13(19)16-9-8-15(21-16)11-12-18-17(20)10-7-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERJOSBUNKQWDQ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.